2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is an organoselenium compound that features a benzopyran ring system with a phenylselanyl group attached to the methyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 2-allylphenols with phenylselanyl bromide in the presence of a base. The reaction proceeds through an oxyselenocyclization mechanism, where the phenylselanyl group is introduced to the allylphenol, forming the desired benzopyran structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing cellular oxidative stress levels. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Phenylselanyl)uracil: Another selenium-containing compound with potential antiviral properties.
Phenylselenenyl bromide: Used in similar synthetic applications to introduce selenium into organic molecules.
2-Phenyl-3-(phenylselanyl)benzofuran: Studied for its antidepressant-like effects through the glutamatergic pathway.
Uniqueness
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is unique due to its benzopyran core structure combined with a phenylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66558-12-1 |
---|---|
Molecular Formula |
C16H16OSe |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(phenylselanylmethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16OSe/c1-2-7-15(8-3-1)18-12-14-11-10-13-6-4-5-9-16(13)17-14/h1-9,14H,10-12H2 |
InChI Key |
MFEACGGWESAXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.